molecular formula C16H20F3N5O B5528531 2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine

2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine

Cat. No. B5528531
M. Wt: 355.36 g/mol
InChI Key: PMQBHQNGESLFMD-UHFFFAOYSA-N
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Description

The compound of interest is a derivative of imidazol-2-yl-piperidinyl-pyrimidine, a class of chemicals that have been studied for various synthetic and medicinal applications. While specific information on this compound is not directly available, insights can be gained from related research on imidazo[1,2-a]pyrimidine derivatives and their synthesis, properties, and applications.

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives are synthesized using methods like the A3 coupling, which involves the reaction of 2-aminobenzimidazole, aldehyde, and terminal alkyne, followed by cyclization under catalyst conditions, such as copper oxide nanoparticles in solvent-free conditions. These processes often result in biologically active compounds used for various pharmaceutical applications, although specific synthesis routes for the compound may vary based on its unique structure (Rawat & Rawat, 2018).

Molecular Structure Analysis

The structural analysis of similar compounds, such as substituted imidazoles and pyrimidines, often involves single-crystal X-ray diffraction. These structures have been found to have monoclinic symmetry in some cases, indicating a detailed and ordered molecular geometry which affects their chemical behavior and interaction with biological targets (Ma et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine derivatives react under various conditions to yield products with significant biological activities. These reactions may include cyclizations, substitutions, and the formation of novel functional groups. The specific reactivity patterns depend on the substituents and the reaction conditions employed. The literature demonstrates a variety of chemical reactions involving imidazo[1,2-a]pyrimidine frameworks, indicating a rich chemistry that would apply to related compounds (Liu, 2013).

Mechanism of Action

The mechanism of action of similar pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

properties

IUPAC Name

2-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c1-25-10-9-23-8-6-20-14(23)12-3-2-7-24(11-12)15-21-5-4-13(22-15)16(17,18)19/h4-6,8,12H,2-3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQBHQNGESLFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine

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